molecular formula C31H33N3O7S B4823367 N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4823367
M. Wt: 591.7 g/mol
InChI Key: YCJKFUYSSHSLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include acids, bases, and solvents such as ethanol and methanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.

Properties

IUPAC Name

N-[3-[2-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-dioxo-3,6,7,8-tetrahydropyrido[1,2-a]pyrazin-9-yl]-4-hydroxyphenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O7S/c1-20-6-10-23(11-7-20)42(38,39)32-22-9-12-26(35)25(18-22)24-5-4-15-34-29(36)19-33(31(37)30(24)34)16-14-21-8-13-27(40-2)28(17-21)41-3/h6-13,17-18,32,35H,4-5,14-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJKFUYSSHSLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C4C(=O)N(CC(=O)N4CCC3)CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(3-{2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1,4-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZIN-9-YL}-4-HYDROXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

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